Desmethyl-ER176

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

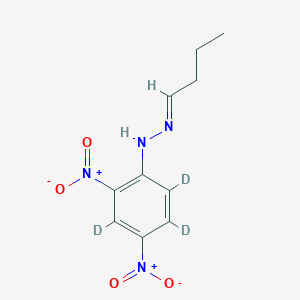

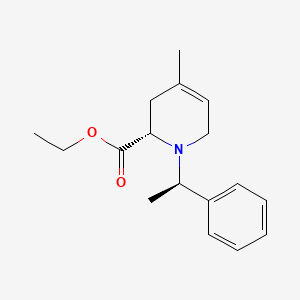

Desmethyl-ER176 is a chemical compound that serves as a precursor in the synthesis of radiolabeled tracers used in positron emission tomography (PET) imaging. It is particularly significant in the development of tracers for imaging the translocator protein 18 kDa (TSPO), a biomarker of inflammation in the brain and other tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desmethyl-ER176 is synthesized through a series of chemical reactions. One common method involves the rapid conversion of cyclotron-produced carbon-11 dioxide into carbon-11 iodomethane. This carbon-11 iodomethane is then used to treat this compound in the presence of a base, such as potassium tert-butoxide, at room temperature for approximately five minutes. The resulting product is then separated in high purity by reversed-phase high-performance liquid chromatography (HPLC) and formulated for intravenous injection in sterile ethanol-saline solution .

Industrial Production Methods

The industrial production of this compound involves automated radiochemistry conducted within a clean environment, adhering to current good manufacturing practice (CGMP) regulations. This ensures the production of high-purity radiotracers suitable for human use .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethyl-ER176 undergoes various chemical reactions, including:

Methylation: The addition of a methyl group to the compound, often using carbon-11 iodomethane.

Substitution: Reactions where one functional group is replaced by another, such as the replacement of a hydrogen atom with a methyl group.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in the methylation reaction.

Carbon-11 iodomethane: Used as a methylating agent.

Major Products Formed

The primary product formed from the methylation of this compound is the radiolabeled tracer carbon-11 ER176, which is used in PET imaging .

Applications De Recherche Scientifique

Desmethyl-ER176 is primarily used in the synthesis of radiolabeled tracers for PET imaging. These tracers are crucial in biomedical research for imaging and quantifying biochemical processes and molecular targets in vivo. Applications include:

Disease Staging and Diagnosis: Imaging of TSPO to assess inflammation in the brain and other tissues.

Drug Discovery: Evaluating the efficacy of new drugs targeting TSPO.

Pathophysiology Studies: Understanding the role of inflammation in various diseases

Mécanisme D'action

Desmethyl-ER176 itself does not have a direct mechanism of action but serves as a precursor for the synthesis of radiolabeled tracers. The radiolabeled tracer carbon-11 ER176 binds to the translocator protein 18 kDa (TSPO) on the outer mitochondrial membrane. This binding allows for the visualization and quantification of TSPO expression using PET imaging, providing insights into inflammation and other pathological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbon-11 PBR28: Another radiolabeled tracer used for imaging TSPO.

Fluorine-18 Labeled Analogs: Fluorine-18 labeled compounds similar to ER176, used for PET imaging with a longer half-life.

Uniqueness

Desmethyl-ER176 is unique due to its high binding potential and lower variability in imaging TSPO compared to other tracers like carbon-11 PBR28. This makes it a more reliable and effective tracer for clinical studies, requiring fewer subjects to achieve statistically significant results .

Propriétés

Numéro CAS |

1373887-55-8 |

|---|---|

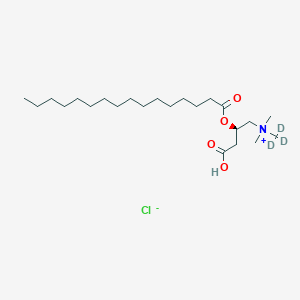

Formule moléculaire |

C19H18ClN3O |

Poids moléculaire |

339.82 |

Pureté |

>98% |

Synonymes |

4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.